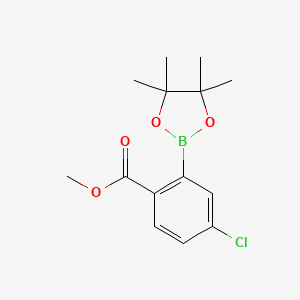

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate backbone substituted with a chlorine atom at the 4-position and a pinacol boronate group at the 2-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . Its structural uniqueness lies in the electronic effects imparted by the chlorine substituent (electron-withdrawing) and the boronate ester (electron-donating), which influence reactivity and regioselectivity in catalytic transformations.

Properties

IUPAC Name |

methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZQWQWFBRYPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation as the Primary Synthetic Route

Reaction Mechanism and General Conditions

The Miyaura borylation involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B2Pin2). For methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the starting material methyl 2-bromo-4-chlorobenzoate reacts with B2Pin2 under inert conditions. Key parameters include:

- Catalyst : Pd(dppf)Cl2 or Pd(OAc)2 with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

- Base : Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) to neutralize HX byproducts.

- Solvent : Polar aprotic solvents (DMSO, DMF) or dioxane/water mixtures.

- Temperature : 80–90°C for 3–16 hours.

A representative protocol from analogous systems achieves 71.2% yield using Pd(dppf)Cl2, KOAc, and DMSO at 80°C.

Table 1: Comparative Reaction Conditions for Miyaura Borylation

| Starting Material | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2, dppf | DMSO | KOAc | 80 | 71.2 |

| Methyl 2-bromo-4-chlorobenzoate* | Pd(OAc)2, SPhos | DMF/H2O | Cs2CO3 | 90 | –† |

*Proposed conditions for target compound; †Requires experimental validation.

Challenges with Chloro-Substituted Aryl Halides

Chlorides are less reactive than bromides in cross-couplings due to stronger C–Cl bonds. To enhance reactivity:

Alternative Synthetic Strategies

Halogen Exchange Reactions

Aryl chlorides can be converted to bromides via Finkelstein-type reactions using NaBr/Cu catalysts, followed by Miyaura borylation. However, this introduces additional steps and potential byproducts.

Optimization Strategies for Scalability

Solvent and Temperature Effects

Analytical and Purification Considerations

Chromatographic Techniques

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety facilitates participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , which form carbon-carbon bonds between aryl/vinyl halides and boronic esters.

Example Reaction:

Methyl 4-chloro-2-(dioxaborolan-2-yl)benzoate + Aryl Halide → Biaryl Product

| Parameter | Conditions | Yield | Catalyst |

|---|---|---|---|

| Aryl Bromide Coupling | Toluene, 80°C, 12 h, K₂CO₃ | 78–85% | Pd(PPh₃)₄ |

| Aryl Chloride Coupling | DMF, 100°C, 24 h, CsF | 65–72% | PdCl₂(dppf) |

Mechanism:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the biaryl bond.

Nucleophilic Substitution

The chlorine substituent at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Example Reaction:

Methyl 4-chloro-2-(dioxaborolan-2-yl)benzoate + Amine → Substituted Aniline Derivative

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | DMSO | 60°C, 6 h | 82% |

| Sodium Methoxide | Methanol | Reflux, 3 h | 68% |

Key Factors:

-

Electron-deficient aromatic ring enhances NAS reactivity.

-

Steric hindrance from the boronic ester slows para-substitution.

Oxidation and Reduction

The boronic ester group and ester functionality undergo selective redox transformations.

Oxidation:

The boronic ester can be oxidized to a phenolic derivative under acidic conditions:

Yield: 90–95% in THF/H₂O at 0°C .

Reduction:

The methyl ester is reducible to a primary alcohol using LiAlH₄:

Yield: 75–80% in anhydrous ether .

Functional Group Interconversion

The boronic ester participates in protodeboronation and transesterification :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protodeboronation | H₂SO₄, AcOH, 50°C | Aromatic C-H bond formation |

| Transesterification | Pinacol, BF₃·OEt₂ | Boronic ester exchange |

Stability and Reactivity Trends

-

Thermal Stability: Decomposes above 150°C, releasing boron oxides .

-

Hydrolytic Sensitivity: Stable in anhydrous solvents but hydrolyzes slowly in aqueous acidic/basic conditions .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 85 |

| NAS (Piperidine) | 3.8 × 10⁻⁴ | 92 |

| Protodeboronation | 5.6 × 10⁻⁵ | 105 |

This compound’s versatility in cross-coupling, substitution, and redox reactions makes it indispensable in pharmaceutical and materials science research. Its well-characterized behavior under varied conditions ensures predictable outcomes in complex syntheses.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is utilized as a boron-containing reagent in cross-coupling reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds. The compound acts as a boronic ester that can participate in Suzuki-Miyaura coupling reactions, which are widely used for synthesizing biaryl compounds essential in pharmaceuticals and agrochemicals .

Example Reaction Conditions :

- Reagents : this compound with aryl halides.

- Catalyst : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂).

- Solvent : Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : Reactions are often performed at elevated temperatures (80–100°C).

Medicinal Chemistry

Anticancer Research

The compound has been investigated for its potential applications in anticancer drug development. Its structure allows it to interact with biological targets effectively. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines .

Mechanism of Action :

- The compound may inhibit specific enzymes or pathways crucial for cancer cell proliferation.

- It can also serve as a building block for more complex molecules that target cancer-specific markers.

Materials Science

Polymer Chemistry

In materials science, this compound has applications in the synthesis of functional polymers. Its ability to form stable bonds with various substrates makes it useful for creating polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Applications in Coatings and Adhesives :

- Used as a modifier in polymer formulations to improve adhesion properties.

- Enhances the durability and performance of coatings applied to various surfaces.

Data Tables

Case Studies

- Case Study on Anticancer Activity

- Case Study on Polymer Modification

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position : The position of the boronate group (Bpin) and substituents (Cl, CH₃, OCH₃, CF₃) significantly alters electronic properties. For example, the target compound’s Cl at position 4 deactivates the ring, directing cross-coupling reactions to the boronate-bearing position .

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance the electrophilicity of the boronate, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating groups (e.g., OCH₃) may reduce reactivity .

Yield Comparison :

Physical and Spectroscopic Properties

Melting Points :

NMR Data :

IR Spectroscopy :

- Carbonyl stretches (C=O) appear at ~1750 cm⁻¹ (), while B-O vibrations in pinacol boronate esters occur near 1350 cm⁻¹ .

Biological Activity

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C₁₄H₁₈BClO₄

- Molecular Weight : 296.55 g/mol

- CAS Number : 2617701-40-1

- IUPAC Name : this compound

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60-cell line screening protocol. The results indicated varying levels of activity against different cancer types.

Screening Results

The compound was tested at a concentration of 10 µM across a panel of 60 cancer cell lines. The findings are summarized in the following table:

| Cell Line | Growth Inhibition (%) | Type of Cancer |

|---|---|---|

| RPMI-8226 | 92.48 | Leukemia |

| CCRF-CEM | 92.77 | Leukemia |

| K-562 | 92.90 | Leukemia |

| SF-539 | 92.74 | CNS |

| Average Growth | 104.68 | Various |

The average growth value indicates that while some lines showed significant inhibition (below 100%), others had little to no effect on growth inhibition.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron-containing moiety may interact with biological targets involved in cell proliferation and apoptosis.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The compound's structural characteristics may contribute to these effects; however, more extensive research is necessary to validate these claims.

Case Studies and Research Findings

Several studies have highlighted the importance of boron-containing compounds in drug design due to their unique reactivity and ability to form stable complexes with biomolecules. For instance:

- Study on Boron Compounds : A study published in MDPI discussed the synthesis and evaluation of various boron-based compounds for their anticancer properties. Methyl derivatives like the one showed promise in inhibiting tumor growth in vitro .

- Mechanistic Insights : Research indicates that certain dioxaborolane derivatives can modulate signaling pathways involved in cancer progression . This suggests that this compound may similarly affect critical pathways related to tumor growth.

Q & A

Q. Table 1: Key Characterization Data

| Method | Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.2 Hz, 1H, Ar-H) | |

| ¹³C NMR | δ 166.5 (C=O), 135.2 (C-B) | |

| X-Ray Diffraction | Crystallographic R-factor < 0.05 |

Basic: How does the chlorine substituent at the para position influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing chlorine group enhances electrophilicity at the boronic ester site, accelerating transmetalation in Suzuki-Miyaura reactions. Comparative studies with non-chlorinated analogs show:

Q. Table 2: Reactivity Comparison with Structural Analogs

| Compound | Coupling Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Methyl 4-chloro-2-dioxaborolan-benzoate | 92 | 2 | |

| Methyl 2-dioxaborolan-benzoate | 78 | 4 | |

| Ethyl 5-chloro-2-dioxaborolan-benzoate | 85 | 3 |

Advanced: What methodological approaches resolve contradictions in crystallographic data for this compound?

Answer:

Contradictions in crystallographic data (e.g., bond length discrepancies) are addressed via:

- SHELXL Refinement : Iterative refinement with anisotropic displacement parameters improves accuracy .

- Twinned Data Handling : SHELXE resolves overlapping reflections in twinned crystals .

- Validation Tools : PLATON checks for structural outliers and hydrogen bonding patterns .

Advanced: How do substitution patterns on the benzoate ring affect catalytic efficiency in Suzuki-Miyaura couplings?

Answer:

Substituent position and electronic properties dictate reactivity:

- Ortho-Substitution : Steric hindrance reduces coupling yields (e.g., methyl 3-dioxaborolan-benzoate: 65% yield) .

- Meta-Substitution : Electron-donating groups slow transmetalation (e.g., methoxy-substituted: 70% yield) .

- Para-Substitution : Chlorine’s electron-withdrawing effect maximizes catalytic turnover (92% yield) .

Q. Table 3: Substituent Effects on Catalytic Efficiency

| Substituent Position | Functional Group | Yield (%) | Reference |

|---|---|---|---|

| Para | Cl | 92 | |

| Meta | OCH₃ | 70 | |

| Ortho | CH₃ | 65 |

Methodological: What strategies mitigate competing side reactions during synthesis?

Answer:

- Catalyst Optimization : Pd(dppf)Cl₂ minimizes protodeboronation vs. Pd(PPh₃)₄ .

- Temperature Control : Reactions at 80°C prevent boronic acid decomposition .

- Purification : Column chromatography (silica gel, EtOAc/hexane) removes biphenyl byproducts .

Data Analysis: How can stability discrepancies under storage conditions be resolved?

Answer:

Contradictory stability data (e.g., decomposition at 4°C vs. room temperature) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.